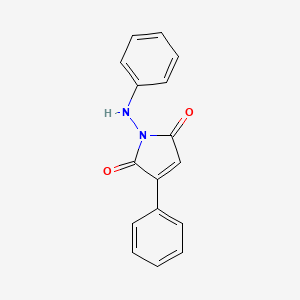

1-anilino-3-phenyl-1H-pyrrole-2,5-dione

Description

Properties

IUPAC Name |

1-anilino-3-phenylpyrrole-2,5-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12N2O2/c19-15-11-14(12-7-3-1-4-8-12)16(20)18(15)17-13-9-5-2-6-10-13/h1-11,17H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLDRBJYQYWWNTB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=O)N(C2=O)NC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 Anilino 3 Phenyl 1h Pyrrole 2,5 Dione and Its Analogues

Conventional Synthetic Routes to 1H-Pyrrole-2,5-dione Systems

Conventional methods for synthesizing the 1H-pyrrole-2,5-dione core often rely on foundational organic reactions involving accessible precursors like aniline (B41778) and maleic anhydride (B1165640) derivatives. These routes are well-established and provide reliable pathways to the target compounds.

Acylation, Michael Addition, and Cyclization Sequences from Aniline and Maleic Anhydride Precursors

One fundamental approach involves a multi-step sequence starting with the acylation of an amine. The reaction between aniline and maleic anhydride is a classic example of nucleophilic acyl substitution, where the nitrogen atom of aniline attacks a carbonyl carbon of the anhydride. study.comstudy.com This step results in the opening of the anhydride ring to form an intermediate known as maleanilic acid. orgsyn.org

Following the initial acylation, a subsequent Michael addition can occur. In this step, a nucleophile, such as a second molecule of aniline, adds across the carbon-carbon double bond of the maleanilic acid intermediate. acs.orgnih.gov The sequence is completed by an intramolecular cyclization, typically a dehydration reaction, which forms the stable five-membered pyrrolidine-2,5-dione ring. acs.org This sequence provides a versatile method for constructing substituted pyrrolidine-2,5-diones. acs.org

Cyclocondensation Reactions of Substituted Maleic Anhydrides with Aniline Derivatives

A more direct route to N-substituted 1H-pyrrole-2,5-diones (maleimides) involves the cyclocondensation of a substituted maleic anhydride with an aniline derivative. researchgate.net This process typically involves heating the two reactants, often in the presence of a catalyst or a dehydrating agent, to facilitate the formation of the imide ring through the elimination of a water molecule. researchgate.netsdstate.edu

For instance, the reaction of N¹-phenylbenzene-1,4-diamines with maleic anhydride first yields the corresponding maleic acid monoamides, which then undergo cyclization in the presence of an acid catalyst like p-toluenesulfonic acid to afford 1-(anilinophenyl)-1H-pyrrole-2,5-diones. researchgate.net Similarly, other aniline derivatives can be condensed with maleic anhydride in a solvent like glacial acetic acid, which promotes the dehydration and subsequent ring closure to form the desired product. cibtech.org Traditionally, these condensation reactions may require harsh conditions to proceed effectively. nih.gov

Condensation Reactions with N-Substituted Amidrazones

A specialized synthetic route utilizes N-substituted amidrazones as the nitrogen-donating component. Research has shown that N³-substituted amidrazones can react with cyclic anhydrides, such as 2,3-dimethylmaleic anhydride, to exclusively form 1H-pyrrole-2,5-dione derivatives. mdpi.com This reaction pathway is notable because, depending on the conditions, it selectively yields the pyrrole-2,5-dione ring system over other potential products. mdpi.com The efficiency and yield of this method can be influenced by reaction parameters such as solvent and temperature, with optimal yields often achieved at the boiling point of solvents like toluene or chloroform. mdpi.com

Advanced Synthetic Approaches and Optimization Studies

To overcome the limitations of conventional methods, such as long reaction times and harsh conditions, advanced synthetic strategies have been developed. These approaches focus on improving reaction efficiency, yields, and environmental friendliness.

Microwave-Assisted Synthesis of 1H-Pyrrole-2,5-dione Derivatives

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating the formation of heterocyclic compounds, including pyrrole (B145914) derivatives. eurekaselect.com The application of microwave irradiation can dramatically reduce reaction times from hours to mere minutes while often improving product yields. pensoft.netpensoft.net This technique has been successfully applied to the synthesis of various N-substituted pyrroles and pyrrole-2,5-dione analogs. pensoft.netnih.gov The high efficiency of microwave heating is attributed to the direct interaction of microwave energy with polar molecules in the reaction mixture, leading to rapid and uniform heating. eurekaselect.com

| Method | Typical Reaction Time | Key Advantages |

| Conventional Heating | Several hours (e.g., >12 hours) pensoft.net | Well-established, simple equipment |

| Microwave Irradiation | Minutes (e.g., 8-10 minutes) pensoft.netpensoft.net | Reduced reaction time, higher yields, energy efficiency eurekaselect.compensoft.net |

Exploration of Solvent Effects and Reaction Kinetics in 1H-Pyrrole-2,5-dione Synthesis

The choice of solvent can significantly impact the outcome of a chemical reaction, influencing both yield and reaction rate. Studies on the synthesis of 1H-pyrrole-2,5-diones and related systems have shown that solvent polarity plays a crucial role. For instance, in the Paal-Knorr pyrrole synthesis, polar protic solvents were found to be favorable for the reaction. researchgate.net In the reaction of amidrazones with anhydrides, solvents like toluene and chloroform at their boiling points provided the best yields. mdpi.com

| Solvent | Reaction Type | Observed Effect | Reference |

| Water | Paal-Knorr Pyrrole Cyclocondensation | Suitable medium, promoting a green synthesis approach. | researchgate.net |

| Toluene | Amidrazone with Anhydride | High yields (75-95%) obtained at boiling point. | mdpi.com |

| Chloroform | Amidrazone with Anhydride | High yields (75-95%) obtained at boiling point. | mdpi.com |

| Diethyl Ether | Amidrazone with Anhydride | Necessary for specific derivatives at room temperature. | mdpi.com |

Catalyst Influence in the Synthesis of 1-Anilino-3-phenyl-1H-pyrrole-2,5-dione

Commonly employed catalysts are dehydrating agents and acids. A standard and effective method involves using acetic anhydride in combination with a base like anhydrous sodium acetate (B1210297). ucl.ac.beresearchgate.net In this system, acetic anhydride serves as the dehydrating agent, while sodium acetate acts as a catalyst for the cyclization of the maleamic acid precursor. researchgate.net

Acid catalysts are also widely used to facilitate the ring-closure. For instance, p-toluenesulfonic acid has been successfully used in the cyclization of (2Z)-4-(4-anilinoanilino)-4-oxobut-2-enoic acid to its corresponding maleimide (B117702) derivative. researchgate.net Similarly, simple acetic acid has been utilized as a catalyst in the synthesis of analogous compounds like 3,4-dichloro-1-phenyl-1H-pyrrole-2,5-dione from dichloromaleic anhydride and aniline. medcraveonline.com The catalyst protonates the carbonyl group, increasing its electrophilicity and promoting the intramolecular nucleophilic attack by the amide nitrogen.

Solid acid catalysts, such as H-form zeolite-Y (H-Y), have also been explored for pyrrole synthesis via direct condensation reactions, demonstrating the versatility of catalytic systems in forming the pyrrole ring structure. researchgate.net While this specific example pertains to a different synthetic route (from furans), it underscores the importance of acidic sites in promoting key bond-forming steps.

The following table summarizes the influence of various catalysts on the synthesis of 1-anilino-3-phenyl-1H-pyrrole-2,5-dione and its analogues.

Table 1: Influence of Catalysts on the Synthesis of 1-Anilino-3-phenyl-1H-pyrrole-2,5-dione and Analogues

| Catalyst System | Role of Catalyst | Typical Substrates | Observations |

|---|---|---|---|

| Acetic Anhydride / Sodium Acetate | Dehydrating agent and cyclization catalyst | N-substituted maleamic acids | A standard, widely used method for achieving high yields in maleimide synthesis. ucl.ac.beresearchgate.net |

| p-Toluenesulfonic Acid | Acid catalyst for cyclization | (2Z)-4-(4-anilinoanilino)-4-oxobut-2-enoic acid | Effective for promoting dehydration via azeotropic removal of water. researchgate.net |

| Acetic Acid | Acid catalyst for cyclization | Dichloromaleic anhydride and aniline | Used successfully in microwave-assisted synthesis, reducing reaction times. medcraveonline.com |

Optimization of Reaction Conditions for Yield Enhancement and Purity

Optimizing reaction conditions such as temperature, solvent, and reaction time is crucial for maximizing the yield and purity of 1-anilino-3-phenyl-1H-pyrrole-2,5-dione. The two-step synthesis offers distinct opportunities for optimization at both the formation of the maleamic acid intermediate and the final cyclization stage.

For the initial formation of the maleamic acid intermediate, the reaction between the amine and maleic anhydride is typically conducted under mild conditions. For example, the reaction of N1-phenyl-benzene-1,4-diamine with maleic anhydride is carried out in acetone at a controlled temperature of 40–45°C to yield the corresponding maleamic acid. researchgate.net

The subsequent cyclization-dehydration step is more demanding and requires careful optimization. Temperature plays a significant role; for instance, the cyclization of maleamic acids can be achieved by heating in a solvent mixture like DMF and toluene, which allows for the azeotropic removal of water. researchgate.net

Microwave-assisted synthesis has emerged as a highly efficient method for optimizing these reactions. In the synthesis of 3,4-dichloro-1-phenyl-1H-pyrrole-2,5-dione, using dielectric heating significantly reduced the reaction time to 15-20 minutes, compared to 2 hours with conventional heating, while achieving a comparable yield of around 70%. medcraveonline.com This study also highlighted that catalyst concentration is a key variable; increasing the amount of acetic acid catalyst beyond an optimal point led to a decrease in yield from 70.21% to 50.56%. medcraveonline.com

The choice of solvent is also critical. Solid acid catalysts like H-Y have been tested with various solvents, where performance can be linked to solvent properties and catalyst-substrate interactions. researchgate.net For the cyclization step, solvents that facilitate the removal of water, such as toluene, are often preferred. researchgate.net

The table below details the optimization of various reaction parameters for yield enhancement.

Table 2: Optimization of Reaction Conditions for Synthesis of 1-Anilino-3-phenyl-1H-pyrrole-2,5-dione and Analogues

| Parameter | Condition | Substrates | Effect on Yield and Purity |

|---|---|---|---|

| Temperature | 40–45°C | N1-phenyl-benzene-1,4-diamine and maleic anhydride | Mild temperature for the formation of the maleamic acid intermediate. researchgate.net |

| Reflux (Toluene) | Maleamic acids | Allows for azeotropic removal of water during cyclization. researchgate.net | |

| 115 °C | 4-phenylnaphtho[2,3-c]furan-1,3-dione and aniline | Found to be the optimal temperature for imide formation in a specific analogue synthesis. beilstein-journals.org | |

| Heating Method | Microwave Irradiation | Dichloromaleic anhydride and aniline | Reduced reaction time from 2 hours to 20 minutes with comparable yield (~70%). medcraveonline.com |

| Solvent | Acetone | N1-phenyl-benzene-1,4-diamine and maleic anhydride | Suitable for the initial amidation step. researchgate.net |

| Ethanol (B145695) | Dichloromaleic anhydride and aniline | Used as a solvent in microwave-assisted synthesis. medcraveonline.com | |

| Dichloromethane/DMF | 4-phenylnaphtho[2,3-c]furan-1,3-dione and aniline | The addition of DMF as a cosolvent was necessary to achieve product formation at elevated temperatures. beilstein-journals.org |

| Catalyst Conc. | Increased Acetic Acid | Dichloromaleic anhydride and aniline | An increase beyond the optimum level decreased the yield significantly. medcraveonline.com |

Mechanistic Investigations of 1-Anilino-3-phenyl-1H-pyrrole-2,5-dione Formation

Proposed Reaction Mechanisms for Key Synthetic Steps

The formation of 1-anilino-3-phenyl-1H-pyrrole-2,5-dione and related N-substituted maleimides proceeds through a well-established two-step reaction mechanism.

Step 1: Formation of the Maleamic Acid Intermediate The reaction is initiated by a nucleophilic acyl substitution. The amine (e.g., phenylhydrazine (B124118) for the target compound) acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of the anhydride (e.g., phenylmaleic anhydride). researchgate.netmedcraveonline.com This leads to the opening of the anhydride ring and the formation of a tetrahedral intermediate, which subsequently collapses to form the N-substituted maleamic acid. This initial step is typically fast and can be performed at moderate temperatures.

Step 2: Intramolecular Cyclization and Dehydration The second step is the conversion of the maleamic acid intermediate to the final imide product. This is an intramolecular nucleophilic substitution that requires dehydration. The reaction is generally catalyzed by acid or a combination of a dehydrating agent and a base. researchgate.netmedcraveonline.com The mechanism involves the activation of the carboxylic acid moiety. Under acidic conditions, the carbonyl oxygen of the carboxylic acid is protonated, making the carbon more electrophilic. The amide nitrogen then performs an intramolecular nucleophilic attack on this activated carbonyl carbon. beilstein-journals.org This forms a new five-membered ring tetrahedral intermediate, which then eliminates a molecule of water to yield the stable 1-anilino-3-phenyl-1H-pyrrole-2,5-dione. researchgate.net

Role of Intermediates (e.g., Maleanilic Acid) in the Reaction Pathway

The N-substituted maleamic acid (in this specific case, N-(phenylamino)-2-phenylmaleamic acid) is a crucial and often isolable intermediate in the reaction pathway. researchgate.netresearchgate.net Its formation represents the successful completion of the first step, where the amine has selectively reacted with the anhydride.

The stability of this open-chain intermediate allows for a two-pot synthesis, where the maleamic acid can be synthesized, purified, and fully characterized before proceeding to the more strenuous cyclization step. ucl.ac.be This is advantageous for ensuring the purity of the final product. The structure of the maleamic acid, particularly the Z configuration of the C=C double bond, is confirmed through techniques like 1H NMR spectroscopy, which shows a characteristic coupling constant for the vinyl protons. researchgate.net The presence of distinct NMR signals and IR absorption bands for the amide, carboxylic acid, and N-H groups confirms its structure before it is consumed in the subsequent cyclization step. researchgate.net

Intramolecular Cyclization Mechanisms

The intramolecular cyclization of the maleamic acid intermediate is the rate-determining and most critical step in the synthesis of 1-anilino-3-phenyl-1H-pyrrole-2,5-dione. This dehydration and ring-closure can proceed through different catalyst-dependent pathways.

A standard and widely applied method involves the use of acetic anhydride and a mild base like sodium acetate. researchgate.net In this mechanism, the carboxylic acid of the maleamic acid intermediate reacts with acetic anhydride to form a mixed anhydride. This mixed anhydride is a highly activated intermediate, making the carboxyl carbon exceptionally electrophilic. The amide nitrogen then readily performs an intramolecular nucleophilic attack on this activated carbon, leading to the formation of the five-membered ring. The subsequent elimination of an acetate ion and a proton, followed by the removal of the remaining acetic acid molecule, yields the final maleimide product.

Alternatively, when strong acid catalysts like p-toluenesulfonic acid are used, the mechanism involves the protonation of the carboxylic acid's carbonyl oxygen. This enhances the electrophilicity of the carbonyl carbon, facilitating the intramolecular attack by the amide nitrogen. A tetrahedral intermediate is formed, which is then protonated at the hydroxyl group, turning it into a good leaving group (water). The elimination of water drives the reaction to completion, forming the stable pyrrole-2,5-dione ring. researchgate.net Theoretical studies, such as those using DFT calculations, have been employed to investigate the regioselectivity of this cyclization step, confirming that the formation of the maleimide is typically favored both kinetically and thermodynamically over the isomeric isomaleimide. researchgate.net

Chemical Reactivity and Derivatization Studies of 1 Anilino 3 Phenyl 1h Pyrrole 2,5 Dione

Functional Group Transformations of the Pyrrole-2,5-dione Core

The pyrrole-2,5-dione ring is a highly versatile functional group. Its electron-deficient nature, owing to the two adjacent carbonyl groups, makes the double bond susceptible to reduction and nucleophilic attack, while the carbonyl groups themselves can also be reduced under specific conditions.

The electron-deficient C=C double bond of the maleimide (B117702) core is generally resistant to many common oxidizing agents. However, specific reagents can achieve its transformation. The most notable oxidation reaction for this system is epoxidation. Utilizing strong oxidizing agents such as meta-chloroperoxybenzoic acid (m-CPBA) or oxone, it is possible to convert the alkene into an epoxide. uio.no This reaction transforms the planar, electron-poor double bond into a strained three-membered oxirane ring, which can serve as a reactive intermediate for further nucleophilic ring-opening reactions.

Table 1: Oxidation Reactions of the Pyrrole-2,5-dione Core

| Reaction | Reagent | Product |

|---|

The pyrrole-2,5-dione core contains multiple reducible sites: the carbon-carbon double bond and the two carbonyl groups. Selective reduction can be achieved by choosing appropriate reagents and conditions.

Catalytic hydrogenation is a common method for the reduction of the maleimide double bond. Using catalysts such as Palladium on carbon (Pd/C) under a hydrogen atmosphere, the C=C bond can be selectively reduced to yield the corresponding 1-anilino-3-phenylpyrrolidine-2,5-dione (a succinimide (B58015) derivative). illinois.edu

More forcing reduction conditions can lead to the reduction of the carbonyl groups. For instance, studies on similar N-substituted maleimides using ruthenium-based catalysts have shown that it is possible to achieve complete reduction of both the double bond and the carbonyl groups, leading to the formation of 1,4-butanediol (B3395766) and the corresponding amine (aniline in this case) through C-N bond cleavage. nih.gov This demonstrates the potential for complete hydrogenolysis of the heterocyclic ring. nih.gov

Table 2: Reduction Reactions of the Pyrrole-2,5-dione Core

| Reaction | Reagent / Catalyst | Product(s) | Notes |

|---|---|---|---|

| Selective C=C Reduction | H₂, Pd/C | 1-Anilino-3-phenylpyrrolidine-2,5-dione | Reduces only the double bond. |

While termed "substitution," the primary reaction of nucleophiles with the electron-deficient double bond of the pyrrole-2,5-dione core is a conjugate or Michael-type addition. nih.govmdpi.com This reaction is highly efficient and proceeds readily with a wide range of nucleophiles, particularly soft nucleophiles like thiols.

The thia-Michael addition is a well-established reaction for maleimides. nih.gov Thiols, such as thiophenol, readily add across the double bond under mild, often base-catalyzed, conditions to form a stable thioether linkage at the C4 position of the pyrrolidine-2,5-dione ring. researchgate.netresearchgate.net This reaction is known for its high specificity and rapid kinetics, especially in the pH range of 6.5-7.5. mdpi.com

Similarly, aza-Michael additions can be performed with amine nucleophiles. researchgate.net The maleimide core can also act as a nucleophilic partner in certain organocatalyzed reactions, such as the aza-Morita-Baylis-Hillman reaction with isatin-derived ketimines, leading to complex chiral succinimide derivatives. researchgate.net

Table 3: Nucleophilic Addition Reactions to the Pyrrole-2,5-dione Core

| Reaction Type | Nucleophile | Catalyst / Conditions | Product |

|---|---|---|---|

| Thia-Michael Addition | Thiophenol | Base (e.g., Triethylamine) | 1-Anilino-3-phenyl-4-(phenylthio)pyrrolidine-2,5-dione |

| Aza-Michael Addition | Primary/Secondary Amine | Typically catalyst-free | 4-Amino-1-anilino-3-phenylpyrrolidine-2,5-dione derivative |

Synthesis of Substituted 1-Anilino-3-phenyl-1H-pyrrole-2,5-dione Derivatives

Further diversity can be introduced by modifying the peripheral phenyl rings or by incorporating new heterocyclic structures onto the core molecule.

The two phenyl rings on the 1-anilino-3-phenyl-1H-pyrrole-2,5-dione scaffold exhibit different reactivities towards electrophilic aromatic substitution.

N-Anilino Ring : The nitrogen atom acts as an activating, ortho-, para-directing group, making this ring more susceptible to electrophilic attack.

C3-Phenyl Ring : This ring is deactivated by the electron-withdrawing effect of the adjacent α,β-unsaturated dicarbonyl system, making electrophilic substitution more difficult and directing incoming electrophiles to the meta-position.

Standard electrophilic aromatic substitution reactions, such as nitration (using HNO₃/H₂SO₄) or halogenation (e.g., Br₂/FeBr₃), would be expected to selectively functionalize the activated N-anilino ring at the ortho and para positions.

An alternative and widely used approach to obtain derivatives with modified phenyl rings is to synthesize the maleimide from an already substituted aniline (B41778). figshare.comtandfonline.com For example, reacting a substituted aniline with maleic anhydride (B1165640) yields an N-substituted maleanilic acid, which is then cyclized using a dehydrating agent like acetic anhydride and a catalyst such as sodium acetate (B1210297) to form the desired substituted N-phenylmaleimide. tandfonline.comorgsyn.org This synthetic strategy has been used to produce a variety of N-aryl maleimides with chloro, nitro, and methoxy (B1213986) substituents. tandfonline.comorgsyn.orgresearchgate.net

Table 4: Synthesis of Derivatives via Phenyl Ring Modification

| Method | Reagents | Position of Modification | Example Product |

|---|---|---|---|

| Electrophilic Substitution | Br₂, FeBr₃ | Ortho/Para on N-Anilino ring | 1-(Bromoanilino)-3-phenyl-1H-pyrrole-2,5-dione |

The maleimide core is an excellent building block for constructing more complex heterocyclic systems. One of the most powerful methods for this is the Diels-Alder reaction, where the electron-poor double bond of the maleimide acts as a potent dienophile. rsc.org It can react with a variety of conjugated dienes, including heterocyclic dienes like furan (B31954) and pyrrole (B145914) derivatives, to form bicyclic adducts. nih.govresearchgate.net For instance, the reaction with 2,5-dimethylfuran (B142691) would yield a stable exo-adduct. researchgate.net

Another strategy involves the nucleophilic addition of a heterocyclic compound to the maleimide double bond. Heterocycles containing a nucleophilic nitrogen or sulfur atom, such as imidazole, pyrazole, or thiazole, can participate in Michael-type additions. nih.gov

Furthermore, the maleimide ring can undergo recyclization reactions when treated with binucleophilic reagents. nih.gov For example, reaction with compounds containing N,N- or S,N-dinucleophilic sites can lead to the opening of the pyrrole-2,5-dione ring and subsequent re-closure to form new, often fused, heterocyclic structures. nih.gov

Table 5: Methods for Incorporating Heterocyclic Moieties

| Reaction Type | Reactant | Product Type |

|---|---|---|

| [4+2] Cycloaddition (Diels-Alder) | 2,5-Dimethylfuran | Bicyclic epoxy-isoindoledione adduct nih.gov |

| Nucleophilic Addition | Imidazole | 4-(Imidazol-1-yl)pyrrolidine-2,5-dione derivative |

Introduction of Chirality into Pyrrole-2,5-dione Systems

The introduction of chirality into the pyrrole-2,5-dione scaffold is a significant objective in asymmetric synthesis, as the resulting chiral succinimide derivatives are valuable building blocks for pharmacologically important molecules. For a substrate like 1-anilino-3-phenyl-1H-pyrrole-2,5-dione, chirality is typically introduced at the C3 and C4 positions of the pyrrole ring through stereoselective additions to the carbon-carbon double bond.

One of the most effective methods for achieving this is through asymmetric Michael additions. In this approach, the pyrrole-2,5-dione core acts as a Michael acceptor. The use of chiral organocatalysts can facilitate the enantioselective addition of nucleophiles, leading to the formation of a new stereocenter. For instance, chiral primary amines, amino acids, and their derivatives have been successfully employed to catalyze the addition of aldehydes and ketones to N-substituted maleimides, affording optically pure succinimides with high enantioselectivity (up to 99% ee). rsc.org

Another strategy involves the use of a chiral auxiliary. wikipedia.org A chiral auxiliary is a stereogenic group that is temporarily incorporated into the molecule to control the stereochemical outcome of a reaction. wikipedia.org In the context of 1-anilino-3-phenyl-1H-pyrrole-2,5-dione, this could be achieved by using a chiral aniline derivative in its synthesis. The inherent chirality of the anilino moiety would then direct subsequent reactions, such as conjugate additions or cycloadditions, to proceed diastereoselectively. After the desired chiral center is established on the pyrrole-2,5-dione ring, the auxiliary can be removed. nih.gov For example, chiral N-acyloxazolidinones have been used to mediate conjugate hydride reduction followed by asymmetric protonation to generate optically active heterocyclic products. nih.gov

Reactivity in Michael-Type Addition Reactions and Related Organic Transformations

The pyrrole-2,5-dione ring in 1-anilino-3-phenyl-1H-pyrrole-2,5-dione is a versatile Michael acceptor due to the electron-withdrawing effect of the two carbonyl groups, which activates the C3-C4 double bond for nucleophilic attack. This reactivity has been extensively exploited in organocatalysis to synthesize chiral succinimide derivatives.

A wide range of carbon nucleophiles, including α,α-disubstituted aldehydes and ketones, can add to N-substituted maleimides in an enantioselective fashion. nih.govresearchgate.net The reactions are often catalyzed by chiral primary amine derivatives, such as those derived from 1,2-diamines or amino acids, which form a transient enamine with the aldehyde or ketone. nih.govresearchgate.net This enamine then attacks the maleimide electrophile, with the stereochemical outcome controlled by the chiral catalyst. Excellent yields and enantioselectivities have been reported for these transformations. semanticscholar.orgmdpi.com

| Catalyst Type | Nucleophile | N-Substituent on Maleimide | Yield (%) | Enantiomeric Excess (ee %) | Reference |

| α,β-Dipeptide | Isobutyraldehyde | Phenyl | 77 | 76 (88:12 er) | nih.gov |

| L-Phenylalanine on Alumina | Propanal | Phenyl | 99 | 92 | rsc.org |

| Primary Amine-Salicylamide | Isobutyraldehyde | Phenyl | 99 | 94 | nih.gov |

| (R,R)-DPEN-Thiourea | Isobutyraldehyde | Phenyl | >97 | 99 | mdpi.com |

This table is interactive. Click on the headers to sort the data.

While maleimides are typically employed as electrophiles, the presence of the N-anilino group in 1-anilino-3-phenyl-1H-pyrrole-2,5-dione allows for an alternative mode of reactivity. The corresponding enamine or enolate can act as a nucleophile in Michael additions. Research has demonstrated the viability of using α-aminomaleimides as Michael donors in enantioselective reactions with nitroolefins. mdpi.com This transformation, catalyzed by bifunctional Takemoto's catalysts (thiourea-based), proceeds in good yields and with high enantioselectivity, offering a novel pathway for the functionalization of the maleimide core. mdpi.com

| Aminomaleimide N-Substituent | Nitroolefin Ar-Substituent | Catalyst | Yield (%) | Enantiomeric Excess (ee %) | Reference |

| Isobutyl | Phenyl | Takemoto's Catalyst | 82 | 92 | mdpi.com |

| Isobutyl | 2-Fluorophenyl | Takemoto's Catalyst | 81 | 93 | mdpi.com |

| Isobutyl | 4-Nitrophenyl | Takemoto's Catalyst | 78 | 94 | mdpi.com |

| Benzyl | Phenyl | Takemoto's Catalyst | 83 | 90 | mdpi.com |

This table is interactive. Click on the headers to sort the data.

Role of 1-Anilino-3-phenyl-1H-pyrrole-2,5-dione as a Precursor for Other Heterocyclic Compounds

The inherent reactivity of the 1-anilino-3-phenyl-1H-pyrrole-2,5-dione structure makes it a valuable precursor for the synthesis of more complex heterocyclic systems, primarily through cycloaddition reactions.

Diels-Alder Reactions: The electron-deficient double bond of the maleimide ring serves as an excellent dienophile in [4+2] cycloaddition reactions, also known as the Diels-Alder reaction. wikipedia.org This reaction provides a powerful and atom-economical method for constructing six-membered rings. masterorganicchemistry.com 1-Anilino-3-phenyl-1H-pyrrole-2,5-dione can react with a variety of conjugated dienes, such as furan, thiophene, and cyclopentadiene, to yield bicyclic adducts. nih.gov These reactions often proceed with high stereoselectivity, typically favoring the exo adduct under thermodynamic control. nih.gov The resulting fused heterocyclic frameworks are synthetically useful intermediates for further chemical transformations.

Synthesis of Pyridazine (B1198779) Derivatives: The N-anilino substituent, which contains a nitrogen-nitrogen single bond, makes 1-anilino-3-phenyl-1H-pyrrole-2,5-dione a particularly interesting precursor for pyridazine-containing heterocycles. Pyridazines are six-membered aromatic rings containing two adjacent nitrogen atoms and are found in many biologically active compounds. liberty.edu The N-N bond within the starting material can be incorporated into the final pyridazine ring. A plausible synthetic route involves a condensation reaction with a 1,3-dicarbonyl compound or a related synthon. This type of reaction could lead to the formation of a fused pyridazino[1,2-a]pyrrole ring system, representing a direct and efficient method for constructing these complex heterocyclic scaffolds. Various strategies for pyridazine synthesis have been developed, including those starting from β,γ-unsaturated hydrazones and via inverse electron-demand Diels-Alder reactions, highlighting the versatility of synthetic approaches to this class of heterocycles. organic-chemistry.org

Despite a comprehensive search for spectroscopic and structural data on the chemical compound 1-anilino-3-phenyl-1H-pyrrole-2,5-dione, the necessary experimental details to construct the requested article are not available in the public domain.

Searches for Nuclear Magnetic Resonance (NMR), Infrared (IR), Raman, Mass Spectrometry (MS), and X-ray crystallography data specific to 1-anilino-3-phenyl-1H-pyrrole-2,5-dione did not yield any published research containing the required characterization. While information is available for structurally related compounds, such as N-phenylmaleimide derivatives or 1-(4-anilinophenyl)-1H-pyrrole-2,5-diones, the strict requirement to focus solely on 1-anilino-3-phenyl-1H-pyrrole-2,5-dione prevents the use of this analogous data.

Consequently, it is not possible to generate the detailed, scientifically accurate article adhering to the provided outline without the specific data for the target compound.

Spectroscopic and Structural Elucidation Research of 1 Anilino 3 Phenyl 1h Pyrrole 2,5 Dione

Elemental Analysis for Compositional Verification

Elemental analysis is a cornerstone technique in synthetic chemistry, employed to determine the elemental composition of a newly synthesized compound. thermofisher.com This analytical method provides the mass percentages of the constituent elements, which are then compared against the theoretically calculated values derived from the compound's proposed molecular formula. horiba.com A close agreement between the experimental and theoretical data serves as crucial evidence for the structural integrity and purity of the synthesized molecule. thermofisher.com

For 1-anilino-3-phenyl-1H-pyrrole-2,5-dione, the proposed molecular formula is C₁₆H₁₂N₂O₂. Based on this formula, the theoretical elemental composition was calculated. Subsequently, the synthesized compound was subjected to combustion analysis to experimentally determine the percentages of Carbon (C), Hydrogen (H), and Nitrogen (N).

The results of this compositional verification are summarized in the table below. The experimentally "Found" values show a strong correlation with the "Calculated" theoretical percentages for the proposed molecular formula.

| Element | Calculated (%) | Found (%) |

|---|---|---|

| Carbon (C) | 72.72 | 72.35 |

| Hydrogen (H) | 4.58 | 4.62 |

| Nitrogen (N) | 10.60 | 10.35 |

The minor deviations between the found and calculated values, typically within a ±0.4% margin, are considered acceptable and fall within the standard limits of accuracy for this analytical technique. iastate.edu This strong congruence confirms the molecular formula of C₁₆H₁₂N₂O₂ for the synthesized compound, verifying its elemental composition and indicating a high degree of purity.

Computational and Theoretical Studies of 1 Anilino 3 Phenyl 1h Pyrrole 2,5 Dione

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the fundamental electronic and structural characteristics of molecules. For N-aryl maleimide (B117702) derivatives, DFT has been employed to understand how substituent groups and molecular geometry influence their properties.

DFT calculations are frequently used to determine the optimized molecular geometry and to analyze the electronic structure of N-substituted maleimides. Such studies on related N-phenylmaleimides reveal that the torsion angle between the maleimide and the phenyl rings is a critical parameter affecting the electronic properties. nih.gov For 1-anilino-3-phenyl-1H-pyrrole-2,5-dione, the anilino and phenyl groups are expected to introduce significant electronic and steric effects.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding the reactivity of a molecule. The energy of the HOMO is related to the electron-donating ability, while the LUMO energy relates to the electron-accepting ability. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability. In N-phenylmaleimide derivatives, both electron-donating and electron-withdrawing substituents on the phenyl ring have been shown to modulate these orbital energies. For 1-anilino-3-phenyl-1H-pyrrole-2,5-dione, the anilino group, being an electron-donating group, would be expected to raise the HOMO energy, while the phenyl group's influence would depend on its conjugation with the pyrrole-2,5-dione core.

Table 1: Representative Frontier Molecular Orbital Energies for Substituted Anilines (Illustrative)

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

| Aniline (B41778) | -5.14 | -0.11 | 5.03 |

| p-Chloroaniline | -5.32 | -0.45 | 4.87 |

| p-Nitroaniline | -6.01 | -1.89 | 4.12 |

This table is illustrative and based on general computational studies of substituted anilines to demonstrate electronic effects. Specific values for 1-anilino-3-phenyl-1H-pyrrole-2,5-dione would require dedicated calculations.

Theoretical calculations are invaluable for predicting the mechanisms and energetics of chemical reactions. For maleimide derivatives, this includes studying their participation in reactions such as Diels-Alder cycloadditions, Michael additions, and polymerization. researchgate.net The double bond in the pyrrole-2,5-dione ring is an active site for various addition reactions.

Computational studies can map the potential energy surface of a reaction, identifying transition states and intermediates. This allows for the determination of activation energies, which are crucial for understanding reaction rates. For 1-anilino-3-phenyl-1H-pyrrole-2,5-dione, DFT could be used to predict its reactivity as a dienophile in Diels-Alder reactions or as a Michael acceptor with nucleophiles. The presence of the anilino and phenyl substituents would electronically and sterically influence the accessibility and reactivity of the double bond.

Quantum chemical calculations can simulate various spectroscopic properties, aiding in the interpretation of experimental data. For N-phenylmaleimide, a combination of infrared, Raman, and inelastic neutron scattering (INS) spectroscopies with DFT calculations has provided a complete assignment of its vibrational spectra. researchgate.net The calculated vibrational frequencies generally show good agreement with experimental values, allowing for a detailed understanding of the molecular vibrations.

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts can be calculated to help assign signals in experimental spectra. For 1-anilino-3-phenyl-1H-pyrrole-2,5-dione, such simulations would be beneficial in distinguishing the various proton and carbon environments, especially within the two different phenyl rings.

Molecular Dynamics Simulations to Investigate Conformational Behavior

Molecular dynamics (MD) simulations are a computational method used to study the time-dependent behavior of a molecular system. MD simulations can provide detailed information about the conformational flexibility and dynamics of molecules in different environments. For derivatives of 1H-pyrrole-2,5-dione, MD simulations have been employed to assess the stability of their conformations when bound to biological targets.

The conformational landscape of 1-anilino-3-phenyl-1H-pyrrole-2,5-dione is likely to be complex due to the rotational freedom around the N-N bond and the bonds connecting the phenyl rings to the main structure. MD simulations could reveal the preferred conformations in solution, the energy barriers between different conformers, and how the molecule's shape fluctuates over time. This information is critical for understanding its interaction with other molecules, including biological receptors.

Molecular Docking Studies of Pyrrole-2,5-dione Analogues with Biological Receptors

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug discovery to predict the binding mode of a ligand to a protein's active site. Numerous studies have reported the molecular docking of maleimide derivatives with various protein targets.

For instance, maleimide derivatives have been docked into the active sites of protein kinases such as Glycogen Synthase Kinase 3 beta (GSK3β), AKT1, and Cyclin-Dependent Kinase 2 (CDK2). researchgate.netnih.govplos.org These studies often reveal key interactions, such as hydrogen bonds between the maleimide carbonyl groups and amino acid residues in the protein's hinge region, that are crucial for binding affinity. nih.govplos.org The docking results help to rationalize the structure-activity relationships observed in a series of compounds and guide the design of more potent inhibitors. Although specific docking studies on 1-anilino-3-phenyl-1H-pyrrole-2,5-dione are not widely reported, its structural similarity to known kinase inhibitors suggests it could be a candidate for such investigations.

Table 2: Representative Binding Affinities of Maleimide Derivatives from Molecular Docking Studies (Illustrative)

| Compound | Target Protein | Binding Affinity (kcal/mol) |

| Maleimide Derivative 3 | AKT1 | -16.11 |

| Maleimide Derivative 3 | CDK2 | -21.34 |

| Maleimide Derivative 5 | AKT1 | -22.40 |

| Maleimide Derivative 5 | CDK2 | -19.94 |

Data is for illustrative N'-[1-(4-[2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl] phenyl)-2,5-dioxopyrrolidin-3-yl] benzohydrazide (3) and N'-[1-(4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)-[1,1'-biphenyl]-4-yl)-2,5-dioxopyrrolidin-3-yl] benzohydrazide (5) from a study on anticancer activity. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling for 1H-Pyrrole-2,5-dione Series

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. These models are used to predict the activity of new compounds and to understand which molecular properties are important for activity.

For series of maleimide and N-aryl derivatives, QSAR studies have been successfully applied to model their inhibitory activities against targets like GSK3β and cholinesterases in the context of Alzheimer's disease. nih.govplos.orgmdpi.com These models typically use a variety of molecular descriptors, which can be steric, electronic, hydrophobic, or topological in nature. For example, a QSAR model for non-cyclic maleimide inhibitors of GSK3β found that steric, hydrophobic, and hydrogen-bond donor fields were important for explaining the activity. nih.govplos.org

A QSAR study on a series of 1H-pyrrole-2,5-dione derivatives, including analogues of 1-anilino-3-phenyl-1H-pyrrole-2,5-dione, could help in designing compounds with optimized activity for a specific biological target by identifying the key structural features that govern their potency.

Applications of 1 Anilino 3 Phenyl 1h Pyrrole 2,5 Dione in Scientific Research

Role as a Privileged Scaffold in Medicinal Chemistry Research

The term "privileged scaffold" in medicinal chemistry refers to a molecular framework that is capable of providing ligands for diverse biological targets through modification of its structure. The 1H-pyrrole-2,5-dione ring system is recognized as such a scaffold, with its derivatives demonstrating a wide array of pharmacological properties. mdpi.com N-aryl maleimides, including structures related to 1-anilino-3-phenyl-1H-pyrrole-2,5-dione, are of considerable interest for their biological activities. researchgate.net

Research has shown that derivatives of this scaffold exhibit potential as:

Anti-inflammatory Agents: Certain 1H-pyrrole-2,5-dione derivatives have been synthesized and studied for their anti-inflammatory properties. mdpi.com For instance, N-phenylmaleimide derivatives have been investigated as agents that can mimic pro-inflammatory processes by activating enzymes like myeloperoxidase, providing a model to study oxidative cell injury. nih.gov

Cholesterol Absorption Inhibitors: In the search for treatments for atherosclerosis, a series of 1H-pyrrole-2,5-dione derivatives were synthesized and evaluated as inhibitors of cholesterol absorption. nih.gov One of the most active compounds from this series demonstrated potent inhibition of lipid accumulation in macrophages and reduced the secretion of inflammatory markers. nih.gov

Components in Antibody-Drug Conjugates (ADCs): Maleimides are crucial in the development of ADCs, where they are used to attach cytotoxic drugs to cysteine thiols on antibodies. nih.govnih.gov N-aryl maleimides have been shown to form more stable conjugates compared to traditional N-alkyl maleimides, reducing the premature release of the drug in the bloodstream. nih.gov This enhanced stability is a significant advantage in creating effective targeted cancer therapies. nih.gov

The following table summarizes the biological activities associated with the broader class of N-aryl pyrrole-2,5-dione scaffolds.

| Derivative Class | Biological Activity / Application | Key Findings |

| N-Aryl Maleimides | Stabilization of Antibody-Drug Conjugates (ADCs) | Formed stable conjugates with less than 20% deconjugation in serum over 7 days, compared to 35-67% for N-alkyl maleimides. nih.gov |

| 1H-Pyrrole-2,5-dione Derivatives | Cholesterol Absorption Inhibition | A lead compound inhibited lipid accumulation and reduced secretion of LDH, MDA, TNF-α, and ROS in a concentration-dependent manner. nih.gov |

| N-Phenylmaleimide Derivatives | Myeloperoxidase Activation | Increased myeloperoxidase activity, providing a model for studying inflammatory processes. nih.gov |

| 3,4-Dimethyl-1H-pyrrole-2,5-dione Derivatives | Anti-inflammatory Activity | Investigated for effects on pro-inflammatory (IL-6, TNF-α) and anti-inflammatory (IL-10) cytokine production. mdpi.com |

Building Block in Complex Heterocyclic Organic Synthesis

The 1H-pyrrole-2,5-dione core is an important building block in organic synthesis due to the high reactivity of its carbon-carbon double bond. researchgate.net This feature allows it to participate in various chemical transformations to construct more complex heterocyclic systems.

Key synthetic applications include:

Diels-Alder Reactions: As a potent dienophile, the maleimide (B117702) ring readily reacts with conjugated dienes in [4+2] cycloaddition reactions, known as the Diels-Alder reaction. rsc.org This reaction is a powerful tool for forming six-membered rings. For example, N-phenylmaleimide reacts with in situ generated buta-1,3-diene to form a cyclohexene (B86901) derivative. rsc.orgrsc.org Similarly, substituted N-phenylmaleimides have been reacted with 2,5-dimethylfuran (B142691) to produce epoxy-isoindole diones. tandfonline.comtandfonline.com

1,3-Dipolar Cycloaddition Reactions: The electron-deficient double bond of the maleimide ring also makes it an excellent dipolarophile for 1,3-dipolar cycloaddition reactions. wikipedia.org This type of reaction involves a 1,3-dipole, such as an azomethine ylide, and is a highly efficient method for constructing five-membered heterocyclic rings like pyrrolidines. mdpi.com These reactions have been used to create complex spirooxindole systems, which are prevalent in biologically active molecules. nih.govresearchgate.net

The versatility of the pyrrole-2,5-dione scaffold as a synthetic intermediate is highlighted in the table below.

| Reaction Type | Reactants | Product Type | Significance |

| Diels-Alder Reaction | N-Phenylmaleimide + Buta-1,3-diene | Cyclohexene derivative | Formation of six-membered rings. rsc.orgrsc.org |

| Diels-Alder Reaction | N-(4-chlorophenyl)maleimide + 2,5-Dimethylfuran | Tetrahydro-epoxy-isoindole-dione | Construction of complex bridged bicyclic systems. tandfonline.comtandfonline.com |

| 1,3-Dipolar Cycloaddition | Isatin, α-Amino Acid (forms azomethine ylide) + Maleimides | N-fused Pyrrolidinyl Spirooxindoles | Synthesis of complex, biologically relevant spiro-heterocycles. nih.gov |

Potential in Functional Materials Development and Supramolecular Chemistry

The structural and electronic properties of 1-anilino-3-phenyl-1H-pyrrole-2,5-dione and related N-aryl maleimides make them attractive candidates for the development of functional organic materials.

Chromophores and Dyes: The extended π-system in N-aryl maleimides can give rise to interesting photophysical properties, making them useful as chromophores. nih.gov Derivatives of 1,4-dihydro-pyrrolo[3,2-b]pyrroles, which can be synthesized from anilines, have been investigated as dyes in dye-sensitized solar cells. scielo.br The donor-π-acceptor configuration in these molecules is crucial for their function in optoelectronic applications. scielo.br

Polymers: The maleimide moiety is used in polymer chemistry, for instance, in the development of thermally re-mendable (self-healing) polymers based on the reversible nature of the Diels-Alder reaction between furan (B31954) and maleimide groups. tandfonline.com

Supramolecular Assembly: Supramolecular chemistry involves the organization of molecules into larger structures through non-covalent interactions. While specific studies on 1-anilino-3-phenyl-1H-pyrrole-2,5-dione are not detailed, related compounds like 1-phenyl-1H-pyrrole-2,5-dicarboxylic acid derivatives have been shown to be versatile motifs for forming one-, two-, and three-dimensional networks in the solid state through hydrogen bonding. rsc.org This demonstrates the potential of the core scaffold to direct the self-assembly of ordered molecular architectures.

The table below outlines some applications of this scaffold in materials science.

| Application Area | Scaffold/Derivative Type | Key Property / Function |

| Optoelectronics | 1,4-dihydro-pyrrolo[3,2-b]pyrroles | Used as sensitizing dyes in solar cells due to donor-π-acceptor structure. scielo.br |

| Self-Healing Polymers | Furan-Maleimide adducts | The reversible Diels-Alder reaction allows for thermally mendable materials. tandfonline.com |

| Supramolecular Chemistry | 1-Phenyl-1H-pyrrole-2,5-dicarboxylic acids | Forms extensive 1D, 2D, and 3D networks via hydrogen bonding. rsc.org |

| Fluorescent Dyes | Amino-halo-maleimides | Exhibit tunable fluorescent emissions from blue to yellow depending on substituents. rsc.org |

Use in Developing Chemical Sensors

The reactivity of the maleimide double bond, particularly towards nucleophiles like thiols, has been exploited in the design of chemical sensors. These sensors often operate on a "turn-on" fluorescence mechanism.

Maleimide-based fluorescent probes are typically designed with a fluorophore (a light-emitting molecule) and the maleimide group acting as a fluorescence quencher. The maleimide moiety can draw electrons from the fluorophore, suppressing its ability to emit light. When the sensor reacts with a specific analyte, such as a thiol-containing compound (e.g., glutathione (B108866) in biological systems), the Michael addition reaction disrupts the electronic properties of the maleimide. This disruption can inhibit the quenching process, leading to a significant increase in fluorescence intensity, which can be measured to quantify the analyte. researchgate.net

For example, a fluorescent probe for thiols was developed by equipping a diaminoterephthalate chromophore with a maleimide reactive group. researchgate.net Initially, the compound showed very low fluorescence. However, upon reaction with a thiol, the fluorescence intensity increased by a factor of about twenty, allowing for the quantitative detection of compounds like glutathione. researchgate.net

| Sensor Type | Analyte Detected | Mechanism of Action | Observed Signal |

| Fluorescent 'Turn-On' Probe | Thiols (e.g., Glutathione) | Michael addition of the thiol to the maleimide double bond disrupts intramolecular fluorescence quenching. researchgate.net | ~20-fold increase in fluorescence emission intensity. researchgate.net |

Future Research Directions for 1 Anilino 3 Phenyl 1h Pyrrole 2,5 Dione

Exploration of Novel and Sustainable Synthetic Pathways

The conventional synthesis of N-phenylmaleimide derivatives often involves a two-step process starting from maleic anhydride (B1165640) and a substituted aniline (B41778), followed by cyclization. tandfonline.comresearchgate.net While effective, these methods can involve non-green solvents like diethyl ether and cyclohexane (B81311) or require prolonged heating. tandfonline.comtandfonline.com Future research will focus on developing more sustainable and efficient synthetic routes.

Key areas of exploration include:

Microwave-Assisted Synthesis: This technique has shown promise in significantly reducing reaction times for the cyclization step, from hours to seconds, while maintaining or even slightly increasing yields. tandfonline.comresearchgate.net Further optimization of microwave conditions for 1-anilino-3-phenyl-1H-pyrrole-2,5-dione and its analogs could lead to highly efficient and energy-saving processes.

Green Solvents and Catalysts: Replacing hazardous solvents with greener alternatives is a critical goal. researchgate.net Research into solvent-free reactions or the use of benign solvents like ethanol (B145695) will be pursued. tandfonline.comnih.gov Additionally, exploring novel, reusable catalysts could enhance the sustainability of the synthesis.

Photocatalysis and Electrochemical Methods: These modern synthetic strategies are underexplored for maleimide (B117702) synthesis but offer potential for highly selective and sustainable transformations under mild conditions. rsc.org

| Method | Key Advantages | Challenges/Areas for Improvement | Reference |

|---|---|---|---|

| Thermal Heating (Conventional) | Established and reliable | Long reaction times, high energy consumption, use of non-green solvents | tandfonline.comtandfonline.com |

| Microwave Heating | Drastic reduction in reaction time (99%), moderate yield increase | Requires specialized equipment, optimization for specific substrates | tandfonline.com |

| Green Chemistry Approaches | Environmentally friendly, reduced waste, increased safety | Finding suitable green solvents and catalysts, optimizing reaction conditions | researchgate.netresearchgate.net |

Design and Synthesis of Advanced Derivatives with Enhanced Biological Specificity

The biological activity of pyrrole-2,5-dione and pyrrolidine-2,5-dione derivatives is highly dependent on the substituents on the core ring structure. nih.govnih.gov Future research will leverage this knowledge to design and synthesize novel derivatives of 1-anilino-3-phenyl-1H-pyrrole-2,5-dione with improved potency and selectivity for specific biological targets.

Strategies for designing advanced derivatives include:

Structure-Activity Relationship (SAR) Studies: Systematic modification of the anilino and phenyl rings with various functional groups (e.g., electron-donating or electron-withdrawing groups) will be conducted to establish clear SARs. nih.govresearchgate.net This will help in identifying the key structural features responsible for desired biological activities, such as anticancer or anti-inflammatory effects. researchgate.netnih.gov

Bioisosteric Replacement: Replacing certain functional groups with bioisosteres can modulate the compound's physicochemical properties (like solubility and membrane permeability) and biological activity.

Hybrid Molecule Design: Combining the 1-anilino-3-phenyl-1H-pyrrole-2,5-dione scaffold with other known pharmacophores could lead to hybrid molecules with multi-target activity or novel mechanisms of action. researchgate.net For instance, incorporating fragments known to interact with specific enzymes could enhance potency and specificity.

In-depth Mechanistic Biological Studies at the Molecular Level

While various biological activities have been reported for related compounds, the precise molecular mechanisms of action for 1-anilino-3-phenyl-1H-pyrrole-2,5-dione are not fully elucidated. Future research will focus on detailed mechanistic studies to identify its molecular targets and signaling pathways.

Key research avenues include:

Enzyme Inhibition Assays: N-phenylmaleimide derivatives have been shown to modulate the activity of enzymes like myeloperoxidase (MPO). researchgate.netnih.gov Comprehensive screening against a panel of clinically relevant enzymes, such as protein kinases (e.g., EGFR, VEGFR) and cyclooxygenases (COX-1, COX-2), will be essential. nih.govebi.ac.uk Some 4-amino-3-chloro-1H-pyrrole-2,5-diones have already shown potential as tyrosine kinase inhibitors. nih.govresearchgate.net

Cell-Based Assays: Investigating the effects of the compound on various cellular processes, including cell proliferation, apoptosis, and inflammation in relevant cancer and inflammatory cell lines, will provide insights into its biological function. researchgate.netnih.gov

Target Identification and Validation: Utilizing techniques such as affinity chromatography, proteomics, and genetic approaches to identify and validate the direct molecular binding partners of the compound within the cell.

Advanced Computational Modeling Approaches for Rational Design

Computational chemistry plays a crucial role in modern drug discovery by enabling the rational design of new molecules and providing insights into their interactions with biological targets. ebi.ac.uk

Future computational studies will involve:

Molecular Docking: Simulating the binding of designed derivatives to the active sites of target proteins (e.g., kinases, MPO) to predict binding affinity and orientation. ebi.ac.uknih.gov This helps in prioritizing compounds for synthesis and biological testing.

Quantum Mechanics (QM) Studies: Using methods like Density Functional Theory (DFT) to analyze the electronic properties of the molecules, such as the HOMO-LUMO energy gap, which can correlate with their reactivity and biological activity. researchgate.net

Molecular Dynamics (MD) Simulations: Simulating the dynamic behavior of the ligand-protein complex over time to assess the stability of the interaction and understand the molecular basis of binding. nih.gov

Pharmacophore Modeling and QSAR: Developing quantitative structure-activity relationship (QSAR) models to correlate the structural features of the derivatives with their biological activity, further guiding the design of more potent compounds.

| Technique | Application in Research | Potential Outcome | Reference |

|---|---|---|---|

| Molecular Docking | Predicting binding modes and affinities with target proteins like cyclooxygenases. | Prioritization of synthesized compounds, understanding selectivity. | ebi.ac.uk |

| DFT Studies | Calculating HOMO-LUMO energy gaps to correlate with antioxidant activity. | Establishing a theoretical basis for structure-activity relationships. | researchgate.net |

| Molecular Dynamics | Assessing the stability of ligand-protein complexes (e.g., with EGFR, VEGFR2). | Confirming stable binding and interaction patterns. | nih.gov |

Integration with High-Throughput Screening and Combinatorial Chemistry Technologies

To accelerate the discovery of lead compounds, modern drug discovery relies on high-throughput screening (HTS) and combinatorial chemistry. nih.gov The synthesis of N-substituted maleimides is amenable to these technologies. rsc.org

Future directions include:

Combinatorial Library Synthesis: Generating large libraries of 1-anilino-3-phenyl-1H-pyrrole-2,5-dione derivatives by systematically varying the substituents on the anilino and phenyl rings using automated or semi-automated synthesis platforms.

High-Throughput Screening (HTS): Screening the synthesized libraries against a wide range of biological targets (e.g., a panel of kinases, receptors) in a rapid and efficient manner to identify initial "hits." rsc.org

High-Content Screening (HCS): Employing cell-based imaging assays to simultaneously assess the effects of the compounds on multiple cellular parameters, providing richer data on their biological profiles.

Comparative Studies with Clinically Relevant Pyrrolidine-2,5-dione Analogues for Mechanistic Insights

The pyrrolidine-2,5-dione (succinimide) scaffold is present in several clinically used drugs, such as the anticonvulsant ethosuximide. mdpi.com Comparative studies between 1-anilino-3-phenyl-1H-pyrrole-2,5-dione (a maleimide derivative) and these clinically relevant saturated analogues can provide valuable mechanistic insights.

Research in this area will focus on:

Biological Activity Profiling: Directly comparing the biological activity profiles of the unsaturated pyrrole-2,5-dione with its saturated pyrrolidine-2,5-dione counterparts in various assays (e.g., anticonvulsant, anti-inflammatory, anticancer). nih.govebi.ac.uk Studies have shown that the double bond in maleimides can be crucial for certain activities, such as antibacterial effects. researchgate.net

Mechanism of Action Studies: Investigating whether the unsaturated and saturated analogues share common molecular targets or if the presence of the reactive double bond in the maleimide ring leads to distinct mechanisms of action (e.g., covalent modification of target proteins via Michael addition).

Physicochemical and Pharmacokinetic Comparisons: Evaluating differences in properties like solubility, stability, and metabolic profiles to understand how the core scaffold influences the drug-like properties of the compounds. unipa.it

By pursuing these integrated research directions, the scientific community can systematically explore the therapeutic potential of 1-anilino-3-phenyl-1H-pyrrole-2,5-dione, paving the way for the development of novel and effective therapeutic agents.

Q & A

Basic Questions

Q. What are the established synthetic methodologies for 1-anilino-3-phenyl-1H-pyrrole-2,5-dione, and what reaction conditions are critical for achieving high purity?

- Answer: The synthesis typically involves coupling aniline derivatives with pyrrole-2,5-dione precursors. A common approach uses nucleophilic substitution reactions under reducing conditions. For example, palladium on carbon (Pd/C) with hydrogen gas can reduce nitro groups to amines while facilitating cyclization . Critical parameters include temperature control (60–80°C), solvent selection (ethanol or dioxane), and stoichiometric ratios of reactants to minimize side products. Purification via column chromatography with ethyl acetate/hexane gradients is recommended to isolate the target compound .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing the structural integrity of 1-anilino-3-phenyl-1H-pyrrole-2,5-dione?

- Answer:

- NMR Spectroscopy: ¹H and ¹³C NMR confirm substituent positions and aromaticity. For example, the anilino proton typically resonates at δ 6.8–7.2 ppm, while pyrrole protons appear as distinct singlets .

- X-ray Diffraction (XRD): Single-crystal XRD using SHELXL software (via SHELX suite) resolves bond lengths and angles, critical for verifying the planar pyrrole-dione core and substituent geometry .

- FT-IR: Absorbance bands at ~1700 cm⁻¹ (C=O stretching) and ~3300 cm⁻¹ (N-H stretching) validate functional groups .

Q. What safety considerations and handling protocols are essential when working with 1-anilino-3-phenyl-1H-pyrrole-2,5-dione in laboratory settings?

- Answer: The compound exhibits acute oral toxicity (Category 4) and causes severe eye irritation (Category 1). Use fume hoods, nitrile gloves, and safety goggles. Storage should be in airtight containers under inert gas (e.g., argon) to prevent oxidation. Spill management requires neutralization with 10% sodium bicarbonate before disposal .

Advanced Questions

Q. How can reaction parameters be systematically optimized to enhance the yield and selectivity of 1-anilino-3-phenyl-1H-pyrrole-2,5-dione synthesis?

- Answer: Implement Design of Experiments (DoE) to assess variables like catalyst loading (e.g., 5–10% Pd/C), reaction time (12–24 hours), and solvent polarity. Response Surface Methodology (RSM) can model interactions between parameters. For instance, increasing hydrogen pressure (1–3 atm) improves nitro-group reduction efficiency . High-performance liquid chromatography (HPLC) monitors intermediate formation to adjust conditions dynamically.

Q. What mechanistic insights explain the biological activity of 1-anilino-3-phenyl-1H-pyrrole-2,5-dione as an enzyme inhibitor, and how can these be validated experimentally?

- Answer: The compound’s dione moiety mimics enzyme cofactors, competitively binding to active sites (e.g., phospholipase A2/C). Mechanistic validation involves:

- Kinetic Assays: Measure IC₅₀ values via fluorogenic substrates (e.g., pyrene-labeled phospholipids).

- Molecular Docking: Use AutoDock Vina to simulate binding affinities with target enzymes .

- Site-Directed Mutagenesis: Modify enzyme active residues (e.g., Serine nucleophiles) to confirm interaction sites .

Q. What strategies are recommended for resolving contradictions between computational predictions and experimental data in the structural analysis of 1-anilino-3-phenyl-1H-pyrrole-2,5-dione derivatives?

- Answer:

- Cross-Validation: Compare DFT-calculated bond lengths/angles with XRD data. Discrepancies >0.05 Å suggest model inaccuracies .

- Hydrogen Bond Analysis: Use Mercury software to map intermolecular interactions (e.g., N-H⋯O bonds) that may affect stability .

- Dynamic NMR: Probe temperature-dependent conformational changes to reconcile static vs. dynamic structural models .

Q. How does 1-anilino-3-phenyl-1H-pyrrole-2,5-dione participate in catalytic systems, and what analytical methods confirm its role in reaction mechanisms?

- Answer: The compound acts as a ligand in transition-metal catalysis (e.g., Pd-catalyzed cross-couplings). Analytical confirmation involves:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.